molecular formula C8H7F3O B13623902 2,2-Difluoro-1-(2-fluorophenyl)ethanol

2,2-Difluoro-1-(2-fluorophenyl)ethanol

Cat. No.: B13623902
M. Wt: 176.14 g/mol
InChI Key: BXVALZSTVIPGEJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated organic compound with the molecular formula C8H7F3O. It is characterized by the presence of two fluorine atoms attached to the second carbon and an additional fluorine atom on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-fluorophenyl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide (a Grignard reagent). The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-1-(2-fluorophenyl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-ol
  • 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol

Comparison: Compared to similar compounds, 2,2-Difluoro-1-(2-fluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of two fluorine atoms on the second carbon. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2,2-difluoro-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H

InChI Key

BXVALZSTVIPGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)O)F

Origin of Product

United States

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